molecular formula C8H8ClN3O2 B3013912 N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide CAS No. 53117-26-3

N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide

Cat. No.: B3013912
CAS No.: 53117-26-3
M. Wt: 213.62
InChI Key: HLAMOGDZFFDBQE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide: is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazino group attached to an oxoacetamide moiety, with a 3-chlorophenyl substituent

Scientific Research Applications

N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

Target of Action

The primary targets of N-(3-chlorophenyl)-2-hydrazinyl-2-oxoacetamide are associated with the HIF-1 signaling pathway . This pathway plays a crucial role in cellular responses to hypoxia, including cell survival, glucose metabolism, and angiogenesis .

Mode of Action

N-(3-chlorophenyl)-2-hydrazinyl-2-oxoacetamide interacts with its targets by binding to them with high affinity . This interaction can modulate the activity of the target proteins, leading to changes in the downstream signaling pathways .

Biochemical Pathways

The compound affects the HIF-1 signaling pathway . This pathway is crucial for cellular responses to hypoxia. When this pathway is modulated, it can lead to changes in various downstream effects, including cell survival, glucose metabolism, and angiogenesis .

Pharmacokinetics

Similar compounds are known to have various adme (absorption, distribution, metabolism, and excretion) properties that can impact their bioavailability

Result of Action

The molecular and cellular effects of N-(3-chlorophenyl)-2-hydrazinyl-2-oxoacetamide’s action are primarily related to its modulation of the HIF-1 signaling pathway . By interacting with this pathway, the compound can influence various cellular processes, including cell survival, glucose metabolism, and angiogenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3-chlorophenyl)-2-hydrazinyl-2-oxoacetamide. For example, the compound’s effectiveness can be influenced by factors such as temperature and pH . Additionally, the presence of other substances in the environment can impact the compound’s stability and action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide typically involves the reaction of 3-chloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-2-hydrazino-2-oxoacetamide
  • N-(3-bromophenyl)-2-hydrazino-2-oxoacetamide
  • N-(3-chlorophenyl)-2-hydrazino-2-oxopropanamide

Comparison: N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide is unique due to its specific substitution pattern and the presence of the hydrazino group. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-hydrazinyl-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O2/c9-5-2-1-3-6(4-5)11-7(13)8(14)12-10/h1-4H,10H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAMOGDZFFDBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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